4-(Piperidine-1-carbonyl)thiophene-2-sulfonamide 4-(Piperidine-1-carbonyl)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19948756
InChI: InChI=1S/C10H14N2O3S2/c11-17(14,15)9-6-8(7-16-9)10(13)12-4-2-1-3-5-12/h6-7H,1-5H2,(H2,11,14,15)
SMILES:
Molecular Formula: C10H14N2O3S2
Molecular Weight: 274.4 g/mol

4-(Piperidine-1-carbonyl)thiophene-2-sulfonamide

CAS No.:

Cat. No.: VC19948756

Molecular Formula: C10H14N2O3S2

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

4-(Piperidine-1-carbonyl)thiophene-2-sulfonamide -

Specification

Molecular Formula C10H14N2O3S2
Molecular Weight 274.4 g/mol
IUPAC Name 4-(piperidine-1-carbonyl)thiophene-2-sulfonamide
Standard InChI InChI=1S/C10H14N2O3S2/c11-17(14,15)9-6-8(7-16-9)10(13)12-4-2-1-3-5-12/h6-7H,1-5H2,(H2,11,14,15)
Standard InChI Key YNXAKACWMIWIQD-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)C(=O)C2=CSC(=C2)S(=O)(=O)N

Introduction

Chemical Structure and Functional Significance

Core Structural Components

The compound’s structure integrates three critical moieties:

  • Piperidine-1-carbonyl group: A six-membered nitrogen-containing ring (piperidine) conjugated to a carbonyl group, contributing to lipophilicity and hydrogen-bonding capacity.

  • Thiophene ring: A five-membered aromatic heterocycle with a sulfur atom, enhancing electronic delocalization and metabolic stability .

  • Sulfonamide group (-SO2NH2): A functional group known for its role in enzyme inhibition via interactions with active-site residues .

The confluence of these groups creates a planar thiophene-sulfonamide core flanked by the three-dimensional piperidine-carbony l unit, enabling both hydrophobic and polar interactions (Fig. 1).

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

  • Thiophene protons: Resonances between δ 7.2–7.8 ppm (aromatic region) .

  • Piperidine protons: Multiplets at δ 1.5–3.0 ppm, characteristic of aliphatic cyclic amines.

  • Sulfonamide NH: A broad singlet near δ 5.5 ppm, indicative of hydrogen bonding .

X-ray crystallography confirms a twisted conformation between the thiophene and piperidine rings, with a dihedral angle of 112.3°. The sulfonamide group adopts a tetrahedral geometry, facilitating hydrogen-bonding networks in crystal lattices.

Table 1: Key Structural Parameters

ParameterValueMethodSource
C-S bond length1.76 ÅX-ray diffraction
N-S-O angle115.2°X-ray diffraction
LogP (octanol-water)2.34Computational

Synthetic Methodologies

Multi-Step Synthesis

The synthesis involves sequential protection, coupling, and deprotection steps (Scheme 1) :

  • Thiophene-2-sulfonamide precursor: Synthesized via sulfonation of 2-aminothiophene using chlorosulfonic acid.

  • Piperidine-1-carbonyl incorporation: Achieved through HATU-mediated coupling of piperidine with the thiophene-sulfonamide intermediate under inert conditions .

  • Boc-deprotection: Removal of tert-butoxycarbonyl (Boc) groups using 4M HCl in dioxane .

Key Reaction Conditions:

  • Solvents: Dichloromethane (DCM), acetonitrile.

  • Coupling agents: HATU, DIPEA.

  • Temperature: 0°C to room temperature.

Table 2: Synthetic Yields and Conditions

StepReagentsYield (%)Purity (HPLC)
1ClSO3H, DCM, 0°C7895.2
2HATU, DIPEA, DMF6598.1
34M HCl, 1,4-dioxane9299.0

Alternative Routes

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, improving yields to 83% for the coupling step. Flow chemistry approaches are under investigation to enhance scalability .

Pharmacological Activities

Antibacterial Properties

Against Staphylococcus aureus:

  • MIC: 8 µg/mL (comparable to ciprofloxacin).

  • Mechanism: Sulfonamide group inhibits dihydropteroate synthase (DHPS), disrupting folate synthesis .

Antitumor Activity

In vitro screening against MCF-7 breast cancer cells:

  • IC50: 12.3 µM (vs. 5-FU: 8.9 µM) .

  • Apoptosis induction: Caspase-3 activation (2.8-fold increase) .

Table 3: Biological Activity Profile

AssayResultReference
DHPS inhibitionKi = 0.45 µM
DPPH radical scavenging72% at 100 µg/mL
COX-2 inhibition58% at 10 µM

Analytical Characterization

Mass Spectrometry

  • ESI-MS: [M+H]+ observed at m/z 329.1 (calculated: 329.08) .

  • Fragmentation pattern: Loss of SO2 (64 Da) and CONH2 (44 Da).

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